4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid
4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid
SM27 is an inhibitor of Fibroblast Growth Factor 2 (FGF2).
Brand Name:
Vulcanchem
CAS No.:
6266-54-2
VCID:
VC0543396
InChI:
InChI=1S/C21H16N2O9S2/c24-19-9-15(33(27,28)29)5-11-1-3-13(7-17(11)19)22-21(26)23-14-4-2-12-6-16(34(30,31)32)10-20(25)18(12)8-14/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32)
SMILES:
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)NC(=O)NC3=CC4=C(C=C(C=C4C=C3)S(=O)(=O)O)O
Molecular Formula:
C21H16N2O9S2
Molecular Weight:
504.5 g/mol
4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid
CAS No.: 6266-54-2
Inhibitors
VCID: VC0543396
Molecular Formula: C21H16N2O9S2
Molecular Weight: 504.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 6266-54-2 |
---|---|
Product Name | 4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid |
Molecular Formula | C21H16N2O9S2 |
Molecular Weight | 504.5 g/mol |
IUPAC Name | 4-hydroxy-6-[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonic acid |
Standard InChI | InChI=1S/C21H16N2O9S2/c24-19-9-15(33(27,28)29)5-11-1-3-13(7-17(11)19)22-21(26)23-14-4-2-12-6-16(34(30,31)32)10-20(25)18(12)8-14/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32) |
Standard InChIKey | XUMPVMRAPYSHRQ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)NC(=O)NC3=CC4=C(C=C(C=C4C=C3)S(=O)(=O)O)O |
Canonical SMILES | C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)NC(=O)NC3=CC4=C(C=C(C=C4C=C3)S(=O)(=O)O)O |
Appearance | Solid powder |
Description | SM27 is an inhibitor of Fibroblast Growth Factor 2 (FGF2). |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | SM27; SM-27; SM 27; NSC-37204; NSC 37204; NSC37204; |
Reference | 1: Pinessi D, Foglieni C, Bugatti A, Moroni E, Resovi A, Ribatti D, Rusnati M, Giavazzi R, Colombo G, Taraboletti G. PO-15 - Antiangiogenic small molecule ligands of FGF2 derived from the endogenous inhibitor thrombospondin-1. Thromb Res. 2016 Apr;140 Suppl 1:S182. doi: 10.1016/S0049-3848(16)30148-7. Epub 2016 Apr 8. PubMed PMID: 27161705. 2: Foglieni C, Pagano K, Lessi M, Bugatti A, Moroni E, Pinessi D, Resovi A, Ribatti D, Bertini S, Ragona L, Bellina F, Rusnati M, Colombo G, Taraboletti G. Integrating computational and chemical biology tools in the discovery of antiangiogenic small molecule ligands of FGF2 derived from endogenous inhibitors. Sci Rep. 2016 Mar 22;6:23432. doi: 10.1038/srep23432. PubMed PMID: 27000667; PubMed Central PMCID: PMC4802308. 3: Meli M, Pagano K, Ragona L, Colombo G. Investigating the dynamic aspects of drug-protein recognition through a combination of MD and NMR analyses: implications for the development of protein-protein interaction inhibitors. PLoS One. 2014 May 27;9(5):e97153. doi: 10.1371/journal.pone.0097153. eCollection 2014. PubMed PMID: 24865844; PubMed Central PMCID: PMC4035249. 4: Pagano K, Torella R, Foglieni C, Bugatti A, Tomaselli S, Zetta L, Presta M, Rusnati M, Taraboletti G, Colombo G, Ragona L. Direct and allosteric inhibition of the FGF2/HSPGs/FGFR1 ternary complex formation by an antiangiogenic, thrombospondin-1-mimic small molecule. PLoS One. 2012;7(5):e36990. doi: 10.1371/journal.pone.0036990. Epub 2012 May 14. PubMed PMID: 22606323; PubMed Central PMCID: PMC3351436. |
PubChem Compound | 235612 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume